An In-depth Technical Guide to (S)-TCO-PEG3-Maleimide: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to (S)-TCO-PEG3-Maleimide: A Heterobifunctional Linker for Advanced Bioconjugation
(S)-TCO-PEG3-Maleimide is a high-performance, heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. This guide provides a comprehensive technical overview of its properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.
This molecule features two distinct reactive functionalities: a strained (S)-trans-cyclooctene (TCO) group and a maleimide (B117702) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This architecture enables precise and efficient covalent bond formation, primarily through "click chemistry" and thiol-reactive ligation.
Core Concepts and Chemical Properties
(S)-TCO-PEG3-Maleimide is designed for two-step sequential or one-pot conjugation strategies. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2] The TCO group participates in an exceptionally fast and highly specific inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine moiety.[2][3] This bioorthogonal "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a copper catalyst, which can be cytotoxic.[4]
The integrated PEG3 spacer enhances the hydrophilicity of the molecule, which improves solubility in aqueous buffers, reduces aggregation of conjugates, and minimizes steric hindrance between the conjugated biomolecules.[1]
Physicochemical and Reactivity Data
The following tables summarize the key quantitative data for (S)-TCO-PEG3-Maleimide and its associated reactions.
| Property | Value | Citations |
| Chemical Formula | C₂₆H₄₁N₃O₈ | [2][5] |
| Molecular Weight | 523.62 g/mol | [2][5] |
| CAS Number | 1609659-01-9 | [2][5] |
| Appearance | Colorless to slightly yellow oil | [5] |
| Purity | >95% (as determined by HPLC) | [2][5] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [5] |
| Storage Conditions | Store at -20°C, protected from light | [2][6] |
| Reaction Parameters | Thiol-Maleimide Conjugation | TCO-Tetrazine Ligation | Citations |
| Optimal pH Range | 6.5 - 7.5 | 6.0 - 9.0 | [1][3][7] |
| Reaction Kinetics | Fast, typically complete in 1-4 hours at room temperature | Extremely fast (k > 800 M⁻¹s⁻¹), often complete within 30-60 minutes | [3][7][8] |
| Recommended Buffers | Phosphate-buffered saline (PBS), HEPES (must be free of thiols) | PBS, HEPES, Carbonate/Bicarbonate, Borate | [7][9] |
| Temperature | Room temperature (20-25°C) or 4°C | Room temperature (20-25°C) | [3][7] |
| Selectivity | Highly selective for sulfhydryl groups over amines at neutral pH | Bioorthogonal; does not react with other biological functional groups | [2][3] |
Experimental Workflows and Diagrams
The use of (S)-TCO-PEG3-Maleimide typically follows one of two primary workflows, depending on the desired final conjugate.
Workflow A: Thiol-Maleimide Reaction First
This is a common approach for modifying thiol-containing biomolecules, such as antibodies with reduced disulfide bonds, with a TCO moiety for subsequent reaction with a tetrazine-labeled payload.
Workflow B: TCO-Tetrazine Reaction First
In this alternative strategy, the TCO group of the linker is first reacted with a tetrazine-modified molecule. The resulting maleimide-functionalized intermediate is then conjugated to a thiol-containing biomolecule.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of (S)-TCO-PEG3-Maleimide. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.
Protocol 1: Labeling of a Thiol-Containing Protein with (S)-TCO-PEG3-Maleimide
This protocol describes the modification of a protein with free sulfhydryl groups using the maleimide moiety of the linker.
Materials:
-
Protein of interest (containing free cysteine residues)
-
(S)-TCO-PEG3-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 6.5-7.5, degassed. Include 5-10 mM EDTA to prevent re-oxidation of thiols.
-
Anhydrous DMSO or DMF
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting spin columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Reaction Buffer at a concentration of 1-5 mg/mL.[3]
-
If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at 37°C.[10]
-
If a reducing agent was used, remove it by buffer exchange using a desalting spin column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 5-20 mM stock solution of (S)-TCO-PEG3-Maleimide in anhydrous DMSO or DMF.[3]
-
-
Labeling Reaction:
-
Purification:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) using mass spectrometry.
-
Assess the purity and for the presence of aggregates using SDS-PAGE and size-exclusion chromatography (SEC).[14]
-
The purified TCO-labeled protein can be used immediately in a TCO-tetrazine ligation reaction or stored at 4°C for short-term use or -80°C for long-term storage.[12]
-
Protocol 2: TCO-Tetrazine Ligation for Conjugation
This protocol details the "click chemistry" reaction between a TCO-labeled protein (from Protocol 1) and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug, or another protein)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF (if needed to dissolve the tetrazine molecule)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled protein in the Reaction Buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.[15]
-
-
Ligation Reaction:
-
Mix the TCO-labeled protein with the tetrazine-functionalized molecule. A slight molar excess (1.1 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[15][16]
-
Incubate the reaction for 30-60 minutes at room temperature.[15] The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine (absorbance between 510-550 nm).[16][17]
-
-
Purification (Optional but Recommended):
-
Analysis:
-
Analyze the final conjugate by SDS-PAGE to confirm the formation of the higher molecular weight product.
-
Further characterization can be performed using mass spectrometry and other analytical techniques as required for the specific application.
-
Applications in Research and Drug Development
The unique properties of (S)-TCO-PEG3-Maleimide make it a versatile tool for a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[12][19]
-
Fluorescent Labeling and Imaging: It facilitates the attachment of fluorescent dyes to proteins for in vitro and in vivo imaging studies, including live-cell imaging.[2]
-
PET and SPECT Imaging: The TCO group allows for the rapid attachment of radiolabeled tetrazines for pre-targeted imaging applications.[2][20]
-
Protein-Protein Conjugation: It can be used to create specific and stable linkages between two different proteins.[3]
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either thiols or tetrazines.
Conclusion
(S)-TCO-PEG3-Maleimide is a powerful and versatile heterobifunctional linker that has become an essential tool in modern bioconjugation. Its combination of thiol-reactive maleimide chemistry and rapid, bioorthogonal TCO-tetrazine click chemistry provides researchers with a robust method for creating well-defined and stable bioconjugates. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of (S)-TCO-PEG3-Maleimide in a variety of research and drug development applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. interchim.fr [interchim.fr]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
